![molecular formula C19H25NO3S B5161835 N-cyclohexyl-4-propoxy-1-naphthalenesulfonamide](/img/structure/B5161835.png)
N-cyclohexyl-4-propoxy-1-naphthalenesulfonamide
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Overview
Description
N-cyclohexyl-4-propoxy-1-naphthalenesulfonamide belongs to the family of naphthalenesulfonamide compounds. It has been studied for its chemical and physical properties, synthesis methods, and molecular structure.
Synthesis Analysis
Synthesis of related naphthalenesulfonamides involves reactions such as carbamothioylation and reactions with cyclohexylamine. For example, N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives have been synthesized using various aryl substituents (Özer et al., 2009).
Molecular Structure Analysis
The molecular structure of similar compounds, such as N,N′-Dicyclohexylnaphthalene-1,8;4:5-dicarboximide, reveals a planar naphthalenediimide unit with cyclohexane rings adopting chair conformations (Shukla & Rajeswaran, 2008).
Chemical Reactions and Properties
Naphthalenesulfonamides participate in various chemical reactions. For example, they have been used in the study of protein kinase C activation and have shown the importance of the chemical structure at the end of the hydrocarbon chain of each compound (Ito et al., 1986).
Physical Properties Analysis
The physical properties of naphthalenesulfonamides are characterized by techniques like X-ray diffraction, revealing specifics about crystal structure and conformation. The structures of lanthanoids(III) 2-naphthalenesulfonato complexes, for example, have been determined by single-crystal X-ray diffraction (Ohki et al., 1985).
Chemical Properties Analysis
The chemical properties, including acidity and reactivity, are unique to naphthalene bisimides (NDIs). These properties can be quantified and understood through various spectroscopic methods (Doria et al., 2009).
Mechanism of Action
Mode of Action
It’s known that the compound interacts with its targets through chemical reactions, leading to changes in the targets’ properties or functions .
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclohexyl-4-propoxynaphthalene-1-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3S/c1-2-14-23-18-12-13-19(17-11-7-6-10-16(17)18)24(21,22)20-15-8-4-3-5-9-15/h6-7,10-13,15,20H,2-5,8-9,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVJILDDPCMAEBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C2=CC=CC=C21)S(=O)(=O)NC3CCCCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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